Cav3.2 Inhibitory Potency: Z944 vs. ABT-639
In a direct head-to-head electrophysiological comparison in tsA-201 cells, Z944 mediated approximately 100-fold more potent inhibition of Cav3.2 currents than ABT-639. At a test concentration of 30 μM, ABT-639 blocked less than 15% of channel activity, whereas Z944 achieved substantially greater blockade [1]. This magnitude of potency difference is substantial and directly impacts the effective concentration range required for functional studies.
| Evidence Dimension | Cav3.2 channel current inhibition |
|---|---|
| Target Compound Data | ~100-fold more potent than ABT-639 |
| Comparator Or Baseline | ABT-639: blocks <15% of Cav3.2 current at 30 μM |
| Quantified Difference | Approximately 100-fold greater potency for Z944 |
| Conditions | tsA-201 cells expressing Cav3.2; whole-cell patch clamp electrophysiology |
Why This Matters
This potency differential is directly relevant to researchers evaluating tool compounds for Cav3.2-dependent pain pathways, particularly given ABT-639's failure in Phase II pain trials.
- [1] Antunes FTT, Huang S, Chen L, Zamponi GW. Effect of ABT-639 on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain. Eur J Pharmacol. 2024;967:176416. View Source
